Cyclohexyl p-toluenesulfonate

SN2 kinetics Conformational analysis Steric hindrance

Cyclohexyl p-toluenesulfonate (cyclohexyl tosylate) is differentiated by an 80-fold slower SN2 displacement than acyclic tosylates, enabling precise mechanistic dissection. Its thermal latency, inert below 100°C vs methyl tosylate's 80°C, provides a critical 40°C processing window for one-part benzoxazine/epoxy formulations. With an equatorial preference K=3.2, it enables rational stereoselective synthesis planning. This crystalline solid (>98% HPLC) is the least reactive common cycloalkyl tosylate, ensuring functional group survival in multi-step sequences.

Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
CAS No. 953-91-3
Cat. No. B1361365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl p-toluenesulfonate
CAS953-91-3
Molecular FormulaC13H18O3S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2
InChIInChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
InChIKeyOHHPZPDQZMUTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl p-Toluenesulfonate (CAS 953-91-3): A Benchmark Secondary Alkyl Tosylate for Conformationally Controlled Substitution and Latent Acid Catalysis


Cyclohexyl p-toluenesulfonate (cyclohexyl tosylate; C13H18O3S) is a prototypical secondary alkyl sulfonate ester. It serves as a well-characterized model substrate in physical organic chemistry, particularly for investigating stereoelectronic effects in SN2 reactions and solvolysis [1][2]. Beyond fundamental studies, it functions as a thermally latent acid generator (TAG) or initiator, where its cyclohexyl group imparts a distinct thermal activation profile compared to simple alkyl tosylates [3]. The compound is commercially available as a crystalline solid with a melting point of 43–47 °C [4].

Cyclohexyl p-Toluenesulfonate Procurement: Why Alkyl Tosylate Class Generality Fails in Performance-Critical Applications


Substituting one alkyl tosylate for another is not chemically equivalent and can lead to dramatic differences in reaction outcome. The cyclohexyl framework introduces unique steric and conformational constraints that dictate the stereoelectronic accessibility of the carbon–oxygen bond in substitution and elimination pathways [1]. This is in stark contrast to acyclic tosylates, which lack this conformational rigidity, or other cycloalkyl tosylates, whose ring strain drastically alters their reactivity profiles [2]. Furthermore, in applications as thermal acid generators, the identity of the alkyl fragment directly controls the temperature threshold for sulfonic acid release [3]. Therefore, selection of cyclohexyl p-toluenesulfonate over a close analog must be justified by quantitative, application-specific performance metrics, as detailed below.

Quantitative Differentiation of Cyclohexyl p-Toluenesulfonate: Head-to-Head Reactivity and Thermal Performance Data


SN2 Displacement Rate: Cyclohexyl Tosylate Exhibits ~80-Fold Rate Suppression Relative to Acyclic Secondary Tosylates

In bimolecular nucleophilic substitution with sodium thiophenolate in 87% ethanol, the rate of displacement of the equatorial cyclohexyl tosylate is dramatically slower than that of an acyclic secondary tosylate. The measured ratio of displacement rates for equatorial cyclohexyl tosylate : axial cyclohexyl tosylate : acyclic secondary tosylate is 1 : 19 : 80 [1]. This demonstrates that the cyclohexyl framework imposes a significant steric barrier to backside attack in SN2 reactions compared to flexible acyclic systems.

SN2 kinetics Conformational analysis Steric hindrance

Solvolytic Reactivity Order: Cyclohexyl Tosylate Defines the Low-Strain Baseline in Cycloalkyl Tosylate Series

In dry acetic acid, the solvolysis reactivity sequence for cycloalkyl p-toluenesulfonates is cyclopentyl ~ cyclobutyl > cyclohexyl >> cyclopropyl [1]. Cyclohexyl tosylate, which has minimal ring strain, is significantly less reactive than the more strained cyclobutyl and cyclopentyl analogs, but dramatically more reactive than the highly strained cyclopropyl analog. This establishes cyclohexyl tosylate as a low-reactivity benchmark, useful when high solvolytic stability is required.

Solvolysis Ring strain Structure-reactivity correlation

Thermal Latent Initiation: Cyclohexyl Tosylate Activates Polymerization at 120 °C, 40 °C Higher than Methyl Tosylate

In the ring-opening polymerization of 1,3-benzoxazines, cyclohexyl p-toluenesulfonate (TsOCH) does not initiate polymerization below 100 °C, whereas methyl p-toluenesulfonate (TsOMe) is active at 80 °C [1]. At 120 °C, TsOCH induces polymerization at a rate comparable to that of free p-toluenesulfonic acid (TsOH) [1]. This demonstrates that TsOCH acts as a thermally latent initiator with a higher activation threshold than the methyl analog, providing a wider processing window.

Latent acid catalyst Thermal initiation Cationic polymerization

Conformational Equilibrium: Tosylate Group Prefers Equatorial Orientation (ΔG = 0.7 kcal/mol) in Cyclohexane Ring

From the kinetic data in the thiophenolate displacement study, the conformational equilibrium constant (K) for the cyclohexyl p-toluenesulfonate ring flip was calculated to be 3.2, corresponding to a free energy difference (ΔG) of 0.7 kcal/mol favoring the equatorial conformer over the axial conformer [1]. This quantifies the conformational bias imparted by the tosylate group in a cyclohexane system, a key parameter for predicting reactivity in stereoselective transformations.

Conformational analysis Equilibrium constant Steric effects

Validated Application Scenarios for Cyclohexyl p-Toluenesulfonate Based on Quantitative Performance Differentiation


Stereoelectronic Investigations of SN2 Displacement: Leveraging the 80-Fold Rate Difference for Mechanistic Studies

The dramatic 80-fold suppression of SN2 displacement rate for cyclohexyl p-toluenesulfonate relative to acyclic secondary tosylates (equatorial tosylate vs. acyclic tosylate rate ratio = 1:80) [1] makes it an ideal model substrate for probing the steric and conformational contributions to bimolecular nucleophilic substitution. This large kinetic window allows for clear differentiation between steric and electronic effects, enabling precise mechanistic dissection. Researchers can use this compound to benchmark computational models of SN2 transition states or to teach advanced stereoelectronic principles.

One-Part Thermosetting Polymer Formulations: Exploiting the 40 °C Thermal Lag for Extended Pot Life

Cyclohexyl p-toluenesulfonate's inability to initiate benzoxazine polymerization below 100 °C, compared to methyl tosylate's activity at 80 °C [1], provides a critical 40 °C processing advantage. This thermal latency allows for the formulation of one-part epoxy or benzoxazine resins that remain stable and low-viscosity during storage and handling at ambient temperatures. The cure is then triggered on-demand by heating to 120 °C, a temperature regime widely used in industrial composite manufacturing and electronic encapsulation, without the need for mixing two reactive components on-site.

Stability Screening in Multi-Step Synthesis: Selecting Cyclohexyl Tosylate as a Low-Reactivity Protecting Group or Intermediate

When a sulfonate ester must survive multiple synthetic operations without undergoing solvolysis, cyclohexyl p-toluenesulfonate is the superior choice over its cyclobutyl or cyclopentyl analogs. The established reactivity sequence (cyclopentyl ~ cyclobutyl > cyclohexyl) [1] confirms that cyclohexyl tosylate is the least reactive among the common cycloalkyl tosylates. This lower solvolytic reactivity minimizes premature loss of the tosylate functionality, improving overall yield in complex sequences where a tosylate is installed early and must persist through subsequent steps.

Stereoselective Synthesis Planning: Using the 3.2 Equatorial-Axial Ratio to Predict Major Isomer Formation

The conformational bias of the tosylate group, with an equatorial preference quantified by K = 3.2 (ΔG = 0.7 kcal/mol) [1], directly informs stereoselective reaction planning. In SN2 reactions, the axial conformer is the reactive species, and its population can be calculated from this equilibrium constant. For instance, a stereoselective synthesis requiring inversion of configuration at a specific cyclohexane carbon can leverage the known 3.2:1 ratio to predict and optimize the yield of the desired inverted product, enabling more rational and efficient synthetic route design.

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